

# Spectroscopic data (NMR, IR, Mass) of 4-chloroquinoline-3-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chloroquinoline-3-carbaldehyde

Cat. No.: B1363059

[Get Quote](#)

## An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloroquinoline-3-carbaldehyde

This guide provides a detailed analysis of the spectroscopic data for **4-chloroquinoline-3-carbaldehyde** (CAS No: 201420-30-6), a key synthetic intermediate in medicinal chemistry and materials science. The dual reactivity of its aldehyde and chloro functional groups makes it a versatile building block for constructing complex heterocyclic systems.<sup>[1]</sup> An accurate and thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and confirm product purity.

This document synthesizes available spectral data with established principles of spectroscopic interpretation to offer a comprehensive reference. Where specific experimental data for the title compound is not publicly available, interpretations are grounded in the analysis of closely related analogs and foundational spectroscopic theory.

## Molecular Structure and Spectroscopic Overview

The unique electronic environment of **4-chloroquinoline-3-carbaldehyde**, arising from the interplay between the electron-withdrawing chloro and aldehyde groups and the quinoline ring system, dictates its characteristic spectroscopic features. The numbering scheme used for assignments is presented below.

Figure 1: Molecular structure of **4-chloroquinoline-3-carbaldehyde** with atom numbering.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of **4-chloroquinoline-3-carbaldehyde**.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides precise information about the proton environment. The electron-withdrawing nature of the aldehyde, the chloro group, and the quinoline nitrogen atom results in a downfield shift for all protons relative to benzene.

- **Formyl Proton (H-CHO):** The most downfield signal corresponds to the aldehyde proton, appearing as a sharp singlet in the range of  $\delta$  10.30–10.33 ppm.<sup>[1]</sup> Its significant deshielding is a direct result of the magnetic anisotropy of the carbonyl group and its inherent electron-deficient character.
- **H-2 Proton:** The proton at the C-2 position is also highly deshielded due to its proximity to the electronegative ring nitrogen and the adjacent aldehyde group. It appears as a singlet between  $\delta$  6.88–7.00 ppm.<sup>[1]</sup> The singlet multiplicity indicates a lack of coupling to neighboring protons.
- **Aromatic Protons (H-5, H-6, H-7, H-8):** The protons on the carbocyclic ring appear as a complex series of multiplets in the aromatic region, typically between  $\delta$  7.5 and 8.5 ppm. Based on established patterns for quinoline systems, the following assignments can be predicted:
  - **H-8:** Often the most downfield of this group due to the peri-effect of the ring nitrogen, appearing as a doublet of doublets (dd).
  - **H-5:** Also significantly deshielded, appearing as a doublet or doublet of doublets.
  - **H-6 & H-7:** These protons typically appear as a more complex pattern, often as overlapping triplets or doublets of doublets of doublets (ddd), in the middle of the aromatic region.
  - Typical aromatic coupling constants are expected:  $^3J$  (ortho)  $\approx$  6-10 Hz,  $^4J$  (meta)  $\approx$  1-3 Hz.<sup>[2][3]</sup>

## <sup>13</sup>C NMR Spectroscopy

While complete experimental data is scarce, the chemical shifts for key carbons can be reliably predicted based on established substituent effects.<sup>[4]</sup><sup>[5]</sup>

- **Carbonyl Carbon (C=O):** The aldehyde carbonyl carbon is the most downfield signal, expected in the range of  $\delta$  190-200 ppm.
- **C-4:** The carbon bearing the chlorine atom (C-4) is expected to be significantly deshielded, likely appearing in the  $\delta$  145-155 ppm range.
- **Aromatic Carbons:** The remaining eight aromatic carbons will appear between  $\delta$  120-150 ppm. Quaternary carbons (C-3, C-4a, C-8a) will typically show weaker signals than protonated carbons. The C-2 and C-8a carbons are expected to be relatively downfield due to their proximity to the nitrogen atom.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by absorptions from the aldehyde and the chloro-aromatic quinoline core.

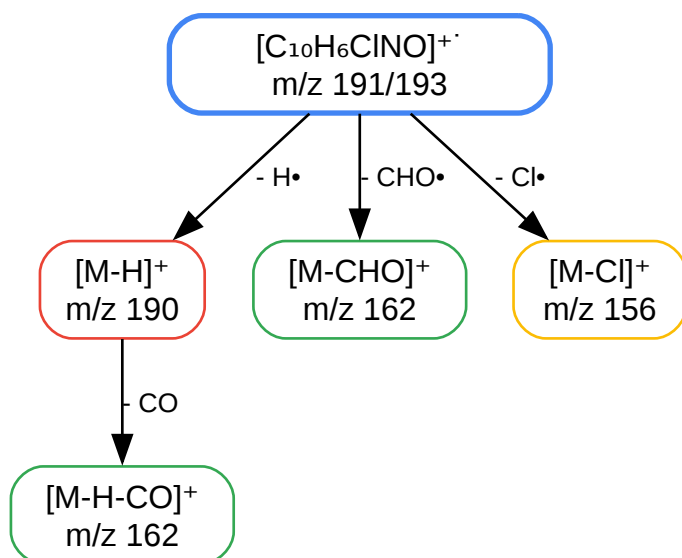
- **C=O Stretch (Aldehyde):** The most prominent and diagnostic absorption is the strong, sharp carbonyl stretching vibration, which typically appears in the region of 1685–1730  $\text{cm}^{-1}$ .<sup>[1]</sup> For the closely related 2-chloroquinoline-3-carboxaldehyde, this peak is observed experimentally at 1701  $\text{cm}^{-1}$ .<sup>[6]</sup>
- **C-H Stretch (Aldehyde):** The aldehyde C-H stretch characteristically appears as two weak to medium bands around 2820-2850  $\text{cm}^{-1}$  and 2720-2750  $\text{cm}^{-1}$ .<sup>[7]</sup> The latter is particularly diagnostic.
- **C-H Stretch (Aromatic):** Aromatic C-H stretching vibrations are expected as a series of weaker bands above 3000  $\text{cm}^{-1}$ , typically in the 3000-3100  $\text{cm}^{-1}$  region.<sup>[1]</sup>
- **C=C and C=N Ring Stretch (Aromatic):** The quinoline ring gives rise to several characteristic stretching vibrations in the 1400-1650  $\text{cm}^{-1}$  region.

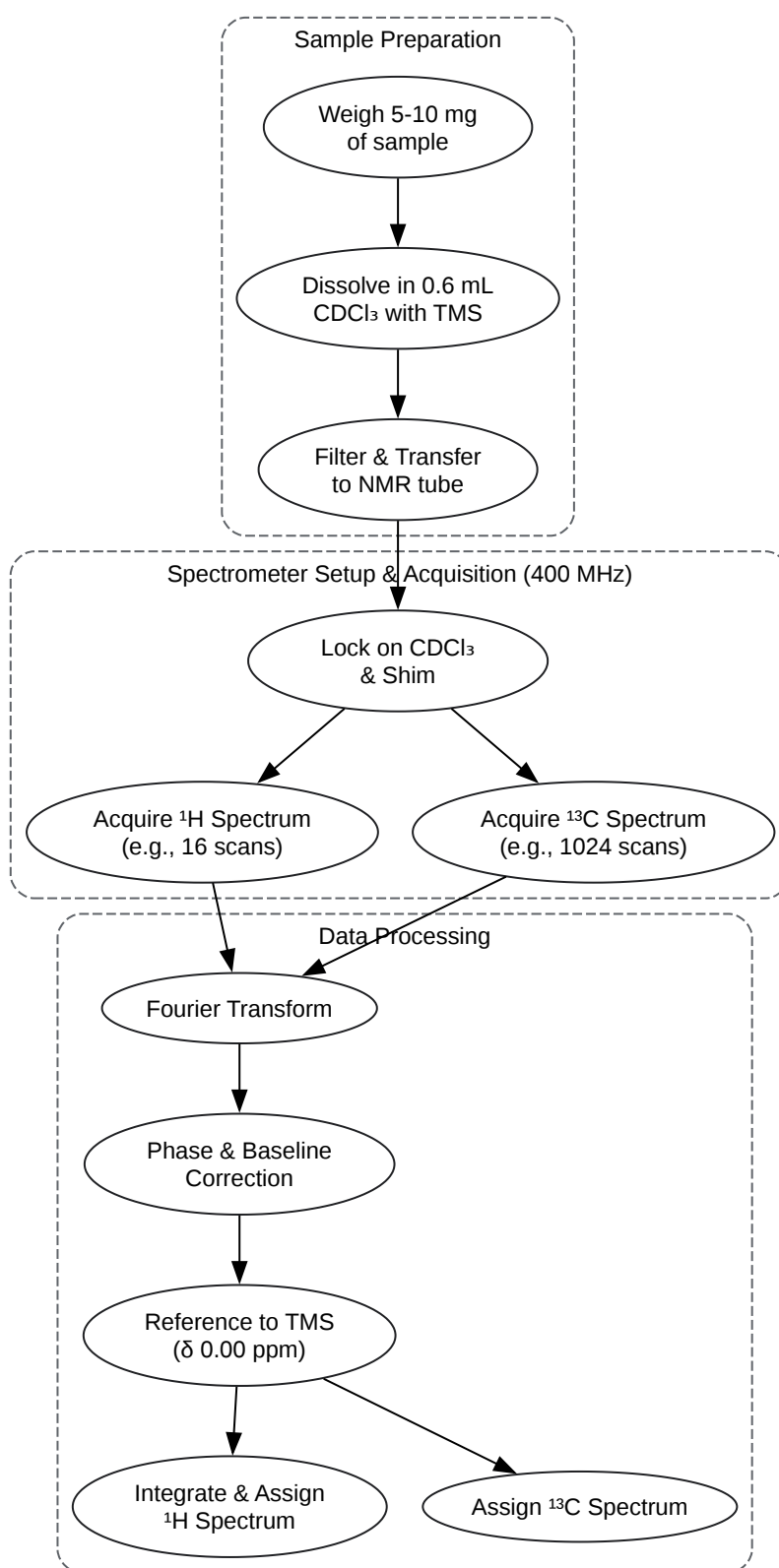
- C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear as a medium to strong band in the fingerprint region, typically between 700-850  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and gain insight into the compound's fragmentation patterns under ionization.

- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at  $m/z$  191. Due to the natural abundance of chlorine isotopes ( $^{35}\text{Cl}:^{37}\text{Cl} \approx 3:1$ ), a characteristic  $M+2$  peak will be observed at  $m/z$  193 with approximately one-third the intensity of the  $m/z$  191 peak. The accurate mass is 191.0138 g/mol for  $\text{C}_{10}\text{H}_6^{35}\text{ClNO}$ .
- Key Fragmentation Pathways: Under Electron Ionization (EI), the molecule is expected to fragment via logical pathways common to aldehydes and chloro-aromatic compounds.<sup>[8][9]</sup> A proposed fragmentation scheme is outlined below.
  - Loss of a Hydrogen Radical ( $M-1$ ): Cleavage of the formyl C-H bond results in a stable acylium cation at  $m/z$  190.
  - Loss of Carbon Monoxide (from  $M-1$ ): The acylium ion can subsequently lose carbon monoxide (CO) to yield an ion at  $m/z$  162.
  - Loss of a Chloro Radical ( $M-35$ ): Cleavage of the C-Cl bond gives a fragment at  $m/z$  156.
  - Loss of the Formyl Radical ( $M-29$ ): Alpha-cleavage can lead to the loss of the CHO radical, resulting in a fragment at  $m/z$  162.





[Click to download full resolution via product page](#)

Figure 3: Standard workflow for NMR analysis.

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-chloroquinoline-3-carbaldehyde** and dissolve it in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ). [10] Add tetramethylsilane (TMS) as an internal reference ( $\delta$  0.00 ppm). Transfer the solution to a 5 mm NMR tube.
- **Spectrometer Setup:** The analysis should be performed on a spectrometer with a field strength of at least 400 MHz. Before acquisition, the magnetic field is locked to the deuterium signal of the solvent, and the field homogeneity is optimized via shimming. [10] 3.  **$^1\text{H}$  Spectrum Acquisition:** A standard single-pulse experiment is used. Typically, 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio.
- **$^{13}\text{C}$  Spectrum Acquisition:** A proton-decoupled pulse sequence is employed. Due to the low natural abundance of  $^{13}\text{C}$ , a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. [10] 5. **Data Processing:** The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectra are then phased, baseline-corrected, and calibrated to the TMS signal.

## IR Data Acquisition

- **Sample Preparation:** For Fourier-Transform Infrared (FTIR) analysis using the KBr pellet technique, thoroughly grind a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum from approximately 4000 to 400  $\text{cm}^{-1}$ . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

- Ionization: For structural elucidation, Electron Ionization (EI) at 70 eV is standard. For accurate mass determination and softer ionization, Electrospray Ionization (ESI) is preferred. [11]
- Data Acquisition: Acquire the mass spectrum over a range of  $m/z$  50-500. For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap analyzer should be used to confirm the elemental composition of the molecular ion and key fragments.

## References

- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
- Journal of Chemical Education. (2001).
- BenchChem. (2024). **4-Chloroquinoline-3-carbaldehyde** | 201420-30-6.
- TSI Journals. (2015).  $^1\text{H}$  and  $^{13}\text{C}$  NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
- ResearchGate. (2015).
- University of Utah. (2015).  $^{13}\text{C}$  DEPT NMR 1D Spectrum. [Link]
- Oregon State University. (2022).  $^{13}\text{C}$  NMR Chemical Shifts. [Link]
- Organic Chemistry Data. (2020). NMR Spectroscopy ::  $^{13}\text{C}$  NMR Chemical Shifts. [Link]
- Duke University. The Duke NMR Center Coupling constants. [Link]
- Specac Ltd. Interpreting Infrared Spectra. [Link]
- Michigan State University. Table of Characteristic IR Absorptions. [Link]
- Chemistry LibreTexts. (2023).
- Iowa State University. NMR Coupling Constants. [Link]
- Organic Chemistry D
- University of Massachusetts Lowell. Coupling constants for  $^1\text{H}$  and  $^{13}\text{C}$  NMR. [Link]
- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
- National Institutes of Health. (2020). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]
- InstaNANO. (2024).
- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]
- MDPI. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
- BenchChem. (2025). Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectral Fragmentation of 3-Chloroquinoxaline-2-carbonitrile.
- Doc Brown's Chemistry. mass spectrum of benzaldehyde. [Link]



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. benchchem.com [benchchem.com]
- 2. The Duke NMR Center Coupling constants [sites.duke.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass) of 4-chloroquinoline-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363059#spectroscopic-data-nmr-ir-mass-of-4-chloroquinoline-3-carbaldehyde]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)